N-ethylpyrrolidine-3-sulfonamide

Vue d'ensemble

Description

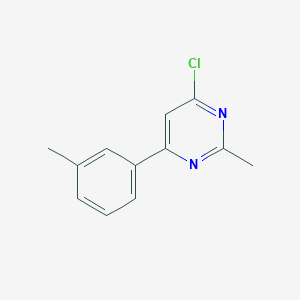

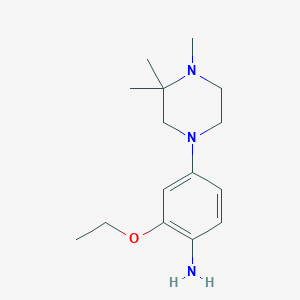

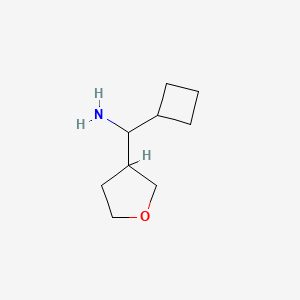

“N-ethylpyrrolidine-3-sulfonamide” is an organic compound that belongs to the group of sulfonamides. It has a CAS Number of 1427379-69-8 and a molecular weight of 178.26 . It is a white crystalline solid.

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “N-ethylpyrrolidine-3-sulfonamide”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “N-ethylpyrrolidine-3-sulfonamide” is represented by the Inchi Code: 1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“N-ethylpyrrolidine-3-sulfonamide” has a melting point of 69-70°C . It is a powder in physical form .Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Pesticide Use in Agriculture :N-Ethyl perfluorooctane sulfonamide (EtFOSA), an active ingredient in sulfluramid (a pesticide), is extensively used in Brazil for managing leaf-cutting ants. Its application leads to environmental contamination by per- and polyfluoroalkyl substances (PFASs) in various components like soil, water, and eucalyptus leaves. PFASs, including EtFOSA transformation products like PFOS, FOSA, and PFOA, pose ecological risks due to their persistence and bioaccumulation potential (Nascimento et al., 2018).

Uptake and Biotransformation in Plants :The uptake and metabolism of N-EtFOSA in plants such as wheat, soybean, and pumpkin have been studied, revealing efficient root absorption and translocation to shoots. N-EtFOSA is metabolized into various transformation products like FOSAA, PFOSA, and PFOS in plants, indicating unique biotransformation pathways differing from those in microorganisms and animals (Zhao et al., 2018).

Earthworm Biotransformation :Earthworms (Eisenia fetida) exposed to N-EtFOSA undergo biotransformation, accumulating metabolites like FOSAA, FOSA, and PFOS. The bioaccumulation and elimination rates of these compounds in earthworms have been studied, providing insights into terrestrial biotransformation and accumulation processes (Zhao et al., 2018).

Chemical Synthesis and Applications

Chemical Synthesis :The chemical properties and synthesis of sulfonamides, including N-ethylpyrrolidine-3-sulfonamide, have been explored. Research has been conducted on novel methods for efficient synthesis and applications of sulfonamide derivatives in various fields, including pharmaceuticals and agrochemicals (Ghattas et al., 2014).

Pharmaceutical Research :Sulfonamide compounds, including N-ethylpyrrolidine-3-sulfonamide derivatives, have been investigated for their potential in pharmaceutical applications. These include antibacterial, antiviral, anti-cancer, and other therapeutic properties. The research has focused on developing novel sulfonamide-based drugs with enhanced efficacy and reduced toxicity (Scozzafava et al., 2003).

Mécanisme D'action

Target of Action

N-ethylpyrrolidine-3-sulfonamide is a compound that contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse biological activities . .

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with a variety of biological targets, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-ethylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFAOVYTLNLVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298044 | |

| Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427379-69-8 | |

| Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinesulfonamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

amine](/img/structure/B1425709.png)

![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)